molecular formula C19H20N2O2S B2852409 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide CAS No. 298217-90-0

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide

Cat. No.: B2852409
CAS No.: 298217-90-0
M. Wt: 340.44
InChI Key: RVQHDUKACRLEPB-UHFFFAOYSA-N
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Description

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the benzoxazole derivatives, which are known for their wide spectrum of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide typically involves the reaction of benzoxazole derivatives with appropriate thiol and amide precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds .

Scientific Research Applications

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-hydroxy substituted compound
  • 3-Methoxy-4-hydroxy substituted compound
  • 5-Fluorouracil (used as a standard drug for comparison in anticancer studies)

Uniqueness

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide stands out due to its unique combination of benzoxazole and thiol functionalities, which contribute to its diverse biological activities. Compared to similar compounds, it has shown promising results in inhibiting the proliferation of cancer cells and possesses a broader spectrum of antimicrobial activity .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-butan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQHDUKACRLEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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